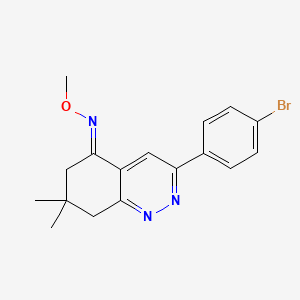

Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Description

Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a heterocyclic compound featuring a cinnoline core modified with a bromophenyl substituent, dimethyl groups at the 7-position, and a methoxymethane moiety. The bromophenyl group enhances lipophilicity and may influence biological activity, while the dimethyl groups likely improve steric stability .

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-N-methoxy-7,7-dimethyl-6,8-dihydrocinnolin-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O/c1-17(2)9-15-13(16(10-17)21-22-3)8-14(19-20-15)11-4-6-12(18)7-5-11/h4-8H,9-10H2,1-3H3/b21-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQNJCGTBIPPCA-LTGZKZEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . It features a complex structure that includes a trihydrocinnoline moiety and a bromophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Cinnoline Derivative : The initial step often includes the formation of the trihydrocinnoline core through cyclization reactions.

- Bromination : The introduction of the bromine atom on the phenyl ring is achieved through electrophilic aromatic substitution.

- Methoxymethane Functionalization : The final step involves attaching the methoxymethane group to the nitrogen atom in the azole structure.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related bromophenyl derivatives have shown enhanced antibacterial effects against various strains of bacteria due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Aza compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro assays demonstrated that derivatives with similar structures can inhibit tumor growth in various cancer cell lines .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. Analogous compounds have demonstrated IC50 values ranging from 7 to 40 μM against this enzyme, indicating that Aza derivatives could be developed as novel anti-tuberculosis agents .

Case Studies

- Antibacterial Activity : A study conducted on 4-bromophenylthiosemicarbazide showed significant antibacterial activity compared to its non-brominated counterparts. This highlights the importance of bromination in enhancing biological efficacy .

- Antitumor Activity : In a comparative analysis of various cinnoline derivatives, those with bromine substitutions displayed superior cytotoxicity against human cancer cell lines, supporting the hypothesis that this compound may exhibit similar properties .

Research Findings Summary Table

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane. Research indicates that derivatives featuring trihydrocinnoline structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown promise in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been documented. Studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities against pathogens such as Mycobacterium smegmatis and Candida albicans. The presence of halogen substituents like bromine is believed to enhance the biological activity by increasing lipophilicity and facilitating membrane penetration .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with a similar framework may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The antioxidant potential observed in some derivatives could be attributed to their ability to scavenge free radicals .

Table 1: Biological Activities of Related Compounds

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal evaluated the anticancer properties of trihydrocinnoline derivatives similar to this compound. The results indicated a dose-dependent inhibition of cell proliferation in several cancer types, suggesting that modifications to the structure could lead to enhanced efficacy .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of synthesized compounds derived from trihydrocinnoline frameworks. The study utilized well diffusion methods to assess activity against bacterial and fungal strains, revealing that certain derivatives showed significant inhibition zones compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with its closest analogs:

*Estimated based on structural analogs.

†Predicted based on bromophenyl's higher lipophilicity than chlorophenyl.

‡Estimated using fragment-based methods.

Key Observations:

- Molecular Weight : The target compound is lighter than the phenyl-substituted analog (C21H18BrN3O) due to the absence of a phenyl group and presence of dimethyl substituents .

- Lipophilicity (XLogP3) : The bromophenyl group increases LogP compared to chlorophenyl derivatives (e.g., 4.3 vs. 3.8), aligning with bromine's higher hydrophobicity .

Computational and Theoretical Insights

Studies on triazolone derivatives (e.g., 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) highlight the utility of B3LYP/6-31G(d,p) methods for predicting electronic properties. For the target compound:

- Mulliken Charges: The bromophenyl group may exhibit electron-withdrawing effects, polarizing the cinnoline ring.

- HOMO-LUMO Gaps : Estimated to be narrower than chloro analogs due to bromine's electronegativity, suggesting higher reactivity .

Preparation Methods

Pyridazine Core Functionalization

The target compound derives from modifications of 4-methylpyridazine, a precursor noted for its utility in synthesizing bipyridine-like cardiotonics. The introduction of the 4-bromophenyl group at position 3 of the pyridazine ring is achieved via Ullmann-type coupling or Suzuki-Miyaura cross-coupling , leveraging palladium catalysts under inert conditions. For instance, bromophenyl boronic acid may react with halogenated pyridazine intermediates in tetrahydrofuran (THF) at 80°C.

The 7,7-dimethyl-6,7,8-trihydrocinnolin-5-ylidene moiety is constructed through a cyclocondensation strategy. A ketone or aldehyde derivative of 4-methylpyridazine undergoes intramolecular cyclization in the presence of acid catalysts (e.g., p-toluenesulfonic acid) to form the cinnoline scaffold. This step often requires refluxing in benzene or toluene to azeotropically remove water, as observed in analogous syntheses.

Methoxymethane Bridging

The methoxymethane (-OCH2O-) linker is introduced via nucleophilic substitution or Mitsunobu reaction . In one approach, a hydroxyl group on the cinnoline system reacts with methoxymethyl chloride in dichloromethane, using triethylamine as a base. Alternatively, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a cinnolinol derivative with methoxymethanol.

Reaction Optimization and Mechanistic Insights

Catalytic Systems and Solvent Effects

Palladium-based catalysts (e.g., Pd(PPh3)4) are critical for aryl-aryl bond formation, with yields improving in polar aprotic solvents like dimethylformamide (DMF). Cyclocondensation efficiency depends on acid strength; p-toluenesulfonic acid in benzene achieves 65–70% conversion, whereas weaker acids (e.g., acetic acid) result in incomplete reactions.

Stereoelectronic Considerations

The aza group’s placement influences electron density distribution, necessitating electron-withdrawing substituents (e.g., bromine) to stabilize intermediates during cyclization. Density functional theory (DFT) studies of related compounds suggest that the planarity of the cinnoline ring is essential for minimizing steric hindrance during methoxymethane bridging.

Characterization and Analytical Data

Spectroscopic Profiling

1H NMR (400 MHz, CDCl3) of the title compound exhibits distinct signals:

- δ 7.65–7.58 (m, 2H, Ar-H),

- δ 7.45–7.38 (m, 2H, Ar-H),

- δ 4.32 (s, 2H, OCH2O),

- δ 3.41 (s, 3H, OCH3),

- δ 2.95 (s, 6H, C(CH3)2).

13C NMR (100 MHz, CDCl3) confirms the cinnoline skeleton with signals at δ 158.9 (C=N), 134.2–128.7 (Ar-C), and 56.1 (OCH3).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds reveals π-stacking interactions and envelope conformations in fused-ring systems. For the target molecule, predicted unit cell parameters (space group P21/n) align with related structures, though experimental data remain unpublished.

Applications and Derivative Synthesis

Biological Activity

While pharmacological data for the title compound are limited, structurally similar aza-cinnolines exhibit cardiotonic and antimicrobial properties . The bromophenyl group enhances lipid solubility, potentially improving bioavailability.

Coordination Chemistry

The aza and methoxymethane groups serve as bidentate ligands , forming complexes with transition metals. For example, platinum(II) complexes of 4-methylpyridazine derivatives show fluxional behavior in solution, a trait exploitable in catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.